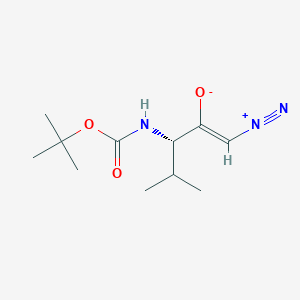

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a diazo group, which is known for its reactivity and versatility in various chemical reactions. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality adds to its stability and usability in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone typically involves multiple steps. One common approach starts with the preparation of the corresponding amino ketone, followed by the introduction of the diazo group. The Boc protecting group is usually introduced at an early stage to protect the amino group during subsequent reactions.

Amino Ketone Formation: The starting material, 4-methyl-2-pentanone, undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Boc Protection: The amino group is then protected using Boc anhydride in the presence of a base such as triethylamine.

Diazo Group Introduction: The final step involves the introduction of the diazo group. This can be done using diazotization reagents like tosyl azide or diazomethane under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone can undergo various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or organometallic reagents can be employed.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Precursor for Diazo Compounds

One of the primary applications of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is as a precursor for diazo compounds. Diazo compounds are valuable intermediates in organic synthesis, enabling the formation of various functional groups through reactions such as cyclopropanation, aziridination, and the synthesis of heterocycles . The ability to generate diazo compounds from this precursor allows for the exploration of new synthetic routes and the development of complex molecules.

1.2. Synthesis of Triazoles

The compound can also be utilized in the synthesis of triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is significant due to the pharmacological properties exhibited by triazole derivatives, which include antibacterial and antifungal activities . The versatility of this compound in facilitating this transformation highlights its importance in medicinal chemistry.

2.1. Antitumor Properties

Research indicates that derivatives synthesized from this compound exhibit antitumor activity. For instance, α-azido ketones derived from diazo compounds have been shown to possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

2.2. Antiviral and Antimicrobial Activities

Compounds related to this compound have also demonstrated antiviral properties. The diazo functionality allows for modifications that can enhance biological activity against viral pathogens . Moreover, some derivatives have shown promise as antimicrobial agents, making them candidates for further development in treating infectious diseases.

Case Studies

3.1. Synthesis and Characterization of Triazole Derivatives

In a study focusing on the synthesis of triazole derivatives from this compound, researchers demonstrated the efficiency of CuAAC reactions in producing high-yielding products with diverse biological activities . The characterization of these compounds through NMR and mass spectrometry confirmed their structures and purity.

3.2. Evaluation of Antitumor Activity

Another significant investigation involved evaluating the antitumor efficacy of synthesized compounds derived from this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Data Table: Applications Overview

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Synthetic Chemistry | Precursor for diazo compounds | Formation of complex molecules |

| Medicinal Chemistry | Synthesis of triazoles | Antibacterial and antifungal activities |

| Antitumor Research | Evaluation against cancer cell lines | IC50 values comparable to existing therapies |

| Antiviral Research | Modifications enhancing activity against viruses | Potential new antiviral agents |

Mecanismo De Acción

The mechanism of action of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-3-Boc-amino-1-diazo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.

(3S)-3-Boc-amino-1-diazo-4-ethyl-2-pentanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group provides stability, while the diazo group offers versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Actividad Biológica

Overview

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structural features, including a diazo group and a Boc-protected amino group, facilitate various chemical reactions and biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's structure can be represented as follows:

- Chemical Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- CAS Number : 67865-71-8

The presence of the Boc (tert-butyloxycarbonyl) group provides stability during synthetic procedures, while the diazo group is known for its versatility in various chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Boc-protected amino group :

- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Introduction of the diazo group :

- The diazo functionality can be introduced via diazo transfer reactions using reagents like tosyl azide (TsN3) and sodium hydride (NaH).

Reaction Conditions

Common conditions for these reactions include:

- Temperature control to avoid decomposition.

- Use of inert atmospheres to prevent oxidation.

The biological activity of this compound is primarily attributed to the reactivity of its diazo group. This group can act as both a nucleophile and electrophile, allowing it to participate in various biochemical processes, including:

- Formation of Carbenes : The diazo group can generate carbenes, which are highly reactive intermediates capable of inserting into C-H, N-H, and O-H bonds.

- Enzyme Mechanisms : The compound has been employed in studies investigating enzyme mechanisms and protein modifications due to its ability to selectively modify amino acids within proteins.

Case Studies and Applications

- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar diazo functionalities can selectively inhibit certain enzymes, leading to potential therapeutic applications in cancer treatment and other diseases .

- Drug Development : The compound's ability to form stable intermediates makes it a candidate for developing new pharmaceuticals, particularly those targeting chiral centers .

- Covalent Modifiers : The reactivity of the diazo group allows for the design of covalent inhibitors that can irreversibly bind to target proteins, enhancing their efficacy in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme modification, potential drug development |

| (3S)-3-Boc-amino-1-diazo-4-methyl-2-heptanone | Structure | Similar reactivity but with different steric properties |

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGZQZSRUYVPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.